(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide
Overview
Description
BIBF-0775 is a selective inhibitor of the transforming growth factor beta type I receptor, also known as activin receptor-like kinase 5. This compound has an inhibitory concentration (IC50) of 34 nanomolar, making it highly potent. The transforming growth factor beta type I receptor is a membrane-bound serine/threonine kinase that mediates transforming growth factor beta signaling, which is crucial in various cellular processes, including cell growth, differentiation, and apoptosis. Due to its role in these pathways, BIBF-0775 is considered a promising target for cancer therapy .
Mechanism of Action
Biochemical Pathways
The inhibition of Alk5 by BIBF0775 impacts the TGFβ signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, cell differentiation, and apoptosis. By inhibiting this pathway, BIBF0775 can influence these processes and potentially lead to therapeutic effects .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for BIBF0775 are not readily available, the compound’s solubility in DMSO (62.5 mg/mL) suggests it may have good bioavailability . .
Result of Action
The inhibition of the TGFβ signaling pathway by BIBF0775 can lead to a variety of cellular effects. For example, TGFβ plays a pivotal role in the biosynthesis and turnover of extracellular matrix proteins like collagens, fibronectin, and proteoglycans . Therefore, BIBF0775 could potentially impact these processes, contributing to effects such as the reduction of fibrosis and the stimulation of smooth muscle cell proliferation .
Biochemical Analysis
Biochemical Properties
BIBF0775 plays a significant role in biochemical reactions, particularly in the regulation of various biological processes. It interacts with the TGFβ type I receptor, offering a novel approach for the treatment of fibrotic diseases and cancer . The compound displays nanomolar potency in the TGFβRI assay .
Cellular Effects
BIBF0775 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting TGFβ signaling, which is known to upregulate the expression of adhesion molecules necessary for the recruitment of monocytes and neutrophils, both of which initiate inflammatory responses . Furthermore, TGFβ plays a pivotal role in the biosynthesis and turnover of extracellular matrix proteins like collagens, fibronectin, and proteoglycans .
Molecular Mechanism
The molecular mechanism of BIBF0775 involves its binding to the TGFβ type I receptor, thereby inhibiting its function . This inhibition disrupts the TGFβ signaling pathway, leading to changes in gene expression and cellular metabolism . The compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that compounds with favorable lipophilicity, like BIBF0775, translate well into good cellular efficacy .
Metabolic Pathways
BIBF0775 is involved in the TGFβ signaling pathway . The specific metabolic pathways that BIBF0775 is involved in, including any enzymes or cofactors that it interacts with, are not clearly defined in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIBF-0775 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indolinone core, followed by the introduction of various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions. The final product is purified using techniques such as column chromatography to achieve high purity .
Industrial Production Methods
Industrial production of BIBF-0775 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
BIBF-0775 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled conditions, including specific temperatures and pressures, to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of BIBF-0775, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
BIBF-0775 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway.
Biology: Employed in cell-based assays to investigate the role of transforming growth factor beta in cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit the transforming growth factor beta type I receptor.
Industry: Utilized in the development of new drugs targeting the transforming growth factor beta signaling pathway
Comparison with Similar Compounds
Similar Compounds
SB-525334: Another selective inhibitor of the transforming growth factor beta type I receptor with an IC50 of 14.3 nanomolar.
MS4077: A degrader of anaplastic lymphoma kinase with a binding affinity of 37 nanomolar.
Ascrinvacumab: A humanized monoclonal antibody against activin receptor-like kinase 1 with a dissociation constant of 7 nanomolar
Uniqueness
BIBF-0775 is unique due to its high selectivity and potency for the transforming growth factor beta type I receptor. Its ability to inhibit this receptor at low concentrations makes it a valuable tool for studying the transforming growth factor beta signaling pathway and a promising candidate for cancer therapy .
Properties
IUPAC Name |
N-ethyl-2-hydroxy-N-methyl-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indole-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O2/c1-3-34(2)31(37)24-14-17-26-27(20-24)33-30(36)28(26)29(23-10-6-4-7-11-23)32-25-15-12-22(13-16-25)21-35-18-8-5-9-19-35/h4,6-7,10-17,20,33,36H,3,5,8-9,18-19,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQSLTZPBLZNBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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